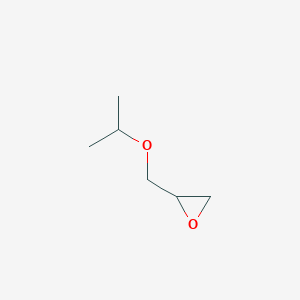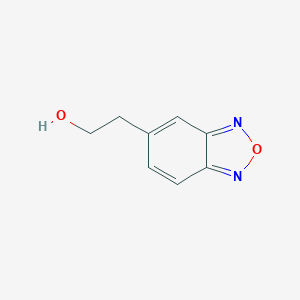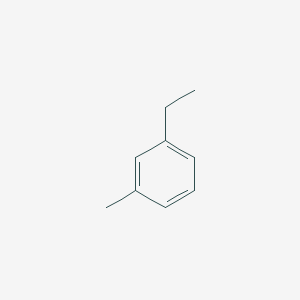
4-Boc-1-(6-メチル-2-ピリジル)ピペラジン
概要
説明
4-Boc-1-(6-methyl-2-pyridyl)piperazine is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . It is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a 6-methyl-2-pyridyl substituent. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties .
科学的研究の応用
4-Boc-1-(6-methyl-2-pyridyl)piperazine is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is investigated for potential therapeutic applications, including as a precursor in drug development.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-(6-methyl-2-pyridyl)piperazine typically involves the reaction of 2-bromo-6-methylpyridine with tert-butyl 1-piperazinecarboxylate . The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Boc-1-(6-methyl-2-pyridyl)piperazine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound .
化学反応の分析
Types of Reactions
4-Boc-1-(6-methyl-2-pyridyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridyl group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine functionality.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Deprotection: The major product is the free amine derivative of the compound.
作用機序
The mechanism of action of 4-Boc-1-(6-methyl-2-pyridyl)piperazine is primarily related to its ability to interact with biological targets through its amine and pyridyl functionalities. The compound can form hydrogen bonds and engage in π-π interactions with target molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(6-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester
- 4-(3-Cyano-4,6-dimethyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-Boc-1-(6-methyl-2-pyridyl)piperazine is unique due to its specific combination of the Boc protecting group and the 6-methyl-2-pyridyl substituent. This structural configuration imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
IUPAC Name |
tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-6-5-7-13(16-12)17-8-10-18(11-9-17)14(19)20-15(2,3)4/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVZUFNZJJSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584669 | |
| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127188-33-4 | |
| Record name | tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-1-(6-methyl-2-pyridyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)





![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)





